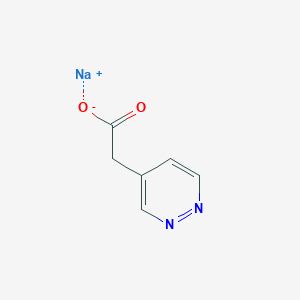

Sodium 2-(pyridazin-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

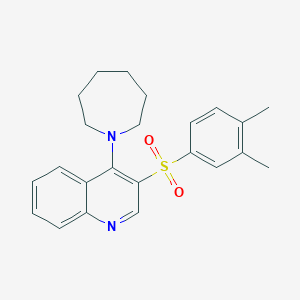

Sodium 2-(pyridazin-4-yl)acetate, also known as 4-Pyridazineacetic Acid Sodium Salt or 2-(Pyridazin-4-yl)acetic acid sodium hydride, is a chemical compound with the molecular formula C6H5N2NaO2 and a molecular weight of 160.11 .

Molecular Structure Analysis

The molecular structure of this compound is based on the pyridazinone scaffold, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2 .Aplicaciones Científicas De Investigación

Organotin(IV) Complex Synthesis :

- Sodium bis(2-pyridylthio)acetate ligand has been used to synthesize mono- and di-organotin(IV) derivatives. These complexes show potential for hydrolysis, as evidenced by ESI-MS spectra indicating the existence of hydrolyzed species (Benetollo et al., 2005).

Food Preservation :

- Sodium acetate, a related compound, demonstrates antimicrobial and antioxidant effects, particularly in preserving refrigerated sliced salmon. It effectively inhibits various spoilage microorganisms and delays lipid oxidation, extending shelf life (Sallam, 2007).

Catalysis in Chemical Reactions :

- Sodium acetate has been used as a catalyst in multicomponent reactions, facilitating the efficient formation of complex chemical structures. This highlights its role in enabling diverse chemical syntheses with potential biomedical applications (Elinson et al., 2014).

Energy Storage :

- Sodium acetate trihydrate, a related sodium compound, exhibits promise as a phase change material for energy storage. Its thermal properties make it suitable for use in thermal energy storage systems (Wang et al., 2019).

Electrochemical Applications :

- The sodium/pyrite battery, involving sodium and pyrite, has been researched for its high discharge capacity and potential as a cheap material for rechargeable batteries. This study highlights the electrochemical properties relevant to energy storage technologies (Kim et al., 2007).

Biogas Production :

- Sodium hydroxide, a sodium-based compound, has been studied for its role in enhancing biogas production during the anaerobic digestion of pulp and paper sludge. This research suggests that sodium compounds can be effective in improving methane yield in biogas production processes (Lin et al., 2009).

Corrosion Inhibition :

- Pyridazine compounds, which are structurally related to Sodium 2-(pyridazin-4-yl)acetate, have been evaluated for their effectiveness in inhibiting steel corrosion in acidic environments. The studies demonstrate the potential of these compounds in protecting metal surfaces (Bouklah et al., 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Pyridazinone derivatives, including Sodium 2-(pyridazin-4-yl)acetate, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . Therefore, they continue to be an area of interest in medicinal chemistry and drug discovery programmes .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-(pyridazin-4-yl)acetate involves the reaction of pyridazine-4-carboxylic acid with sodium hydroxide and acetic anhydride to form the sodium salt of 2-(pyridazin-4-yl)acetic acid, which is then neutralized with hydrochloric acid to yield the final product.", "Starting Materials": [ "Pyridazine-4-carboxylic acid", "Sodium hydroxide", "Acetic anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridazine-4-carboxylic acid is dissolved in a mixture of sodium hydroxide and water.", "Step 2: Acetic anhydride is added to the mixture and the reaction is allowed to proceed at room temperature for several hours.", "Step 3: The resulting sodium salt of 2-(pyridazin-4-yl)acetic acid is isolated by filtration and washed with water.", "Step 4: The sodium salt is then dissolved in water and neutralized with hydrochloric acid.", "Step 5: The final product, Sodium 2-(pyridazin-4-yl)acetate, is obtained by filtration and drying." ] } | |

Número CAS |

1523571-92-7 |

Fórmula molecular |

C6H6N2NaO2 |

Peso molecular |

161.11 g/mol |

Nombre IUPAC |

sodium;2-pyridazin-4-ylacetate |

InChI |

InChI=1S/C6H6N2O2.Na/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10); |

Clave InChI |

LXOBLUBKEOLYBO-UHFFFAOYSA-N |

SMILES |

C1=CN=NC=C1CC(=O)[O-].[Na+] |

SMILES canónico |

C1=CN=NC=C1CC(=O)O.[Na] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2756563.png)

![3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2756565.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2756570.png)

![2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2756571.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2756576.png)

![2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2756578.png)

![(2Z)-6-chloro-2-[(5-chloro-2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2756579.png)

![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide](/img/structure/B2756581.png)